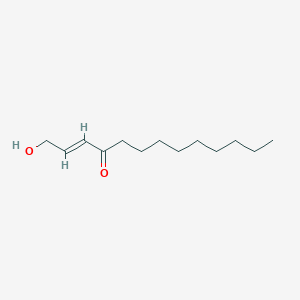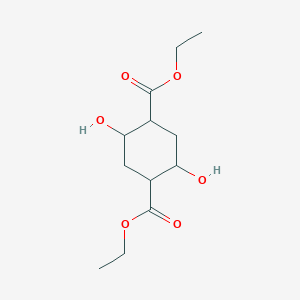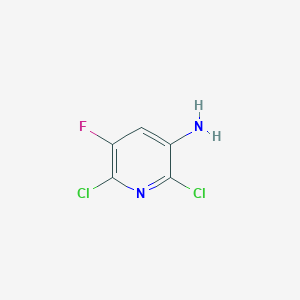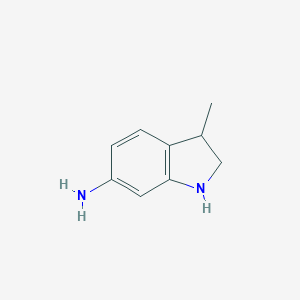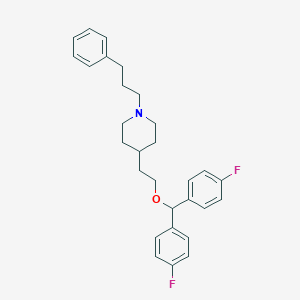
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine, also known as Fentanyl, is a synthetic opioid that is used as a pain medication. It is a powerful analgesic that is approximately 50-100 times more potent than morphine. Fentanyl is commonly used in surgical settings and for the management of chronic pain in cancer patients.
Applications De Recherche Scientifique
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has been extensively studied for its analgesic properties. It is commonly used in clinical settings for the management of pain in cancer patients and for the induction and maintenance of anesthesia during surgery. 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder.
Mécanisme D'action
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine binds to the mu-opioid receptor in the central nervous system, producing analgesia and sedation. It also has an effect on the respiratory system, reducing the sensitivity of the respiratory centers in the brainstem to carbon dioxide levels. This can lead to respiratory depression, which is a potential side effect of fentanyl use.
Effets Biochimiques Et Physiologiques
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has a number of biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression, as well as miosis (pupil constriction), nausea, and vomiting. 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine can also cause a decrease in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has a number of advantages and limitations for use in lab experiments. Its potency makes it useful for studying the opioid receptor system and for testing the efficacy of new analgesic drugs. However, its potential for respiratory depression and other side effects means that it must be used with caution in animal studies.
Orientations Futures
There are a number of potential future directions for research on fentanyl. One area of interest is the development of new analgesic drugs that are more effective and have fewer side effects than fentanyl. Another area of interest is the use of fentanyl in the treatment of depression, anxiety, and post-traumatic stress disorder. Finally, there is a need for further research on the long-term effects of fentanyl use, particularly in chronic pain patients.
Méthodes De Synthèse
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine is synthesized from N-phenethyl-4-piperidone, which is reacted with aniline and para-fluoro-benzyl chloride in the presence of sodium carbonate to form 4-anilino-N-phenethyl-4-piperidine. This intermediate is then reacted with 4-fluoro-benzyl chloride in the presence of potassium carbonate to form 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine.
Propriétés
Numéro CAS |
152127-26-9 |
|---|---|
Nom du produit |
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine |
Formule moléculaire |
C29H33F2NO |
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine |
InChI |
InChI=1S/C29H33F2NO/c30-27-12-8-25(9-13-27)29(26-10-14-28(31)15-11-26)33-22-18-24-16-20-32(21-17-24)19-4-7-23-5-2-1-3-6-23/h1-3,5-6,8-15,24,29H,4,7,16-22H2 |
Clé InChI |
QWAAKIRPIKMRGP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCCC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCC1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCCC4=CC=CC=C4 |
Autres numéros CAS |
152127-26-9 |
Synonymes |
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine O 526 O-526 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



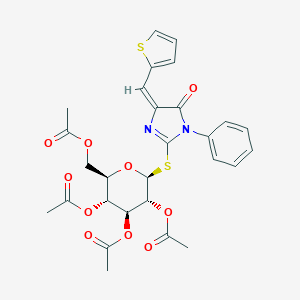
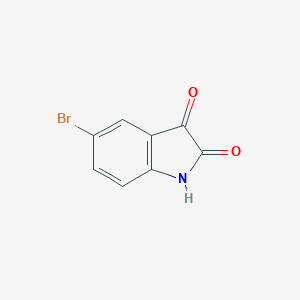
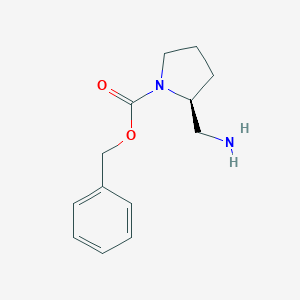
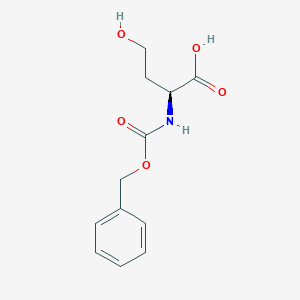
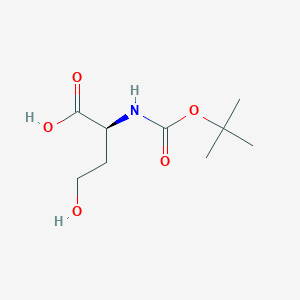
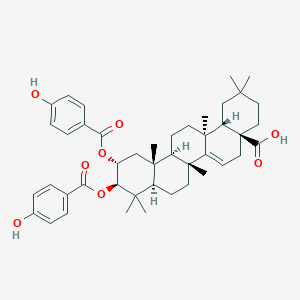

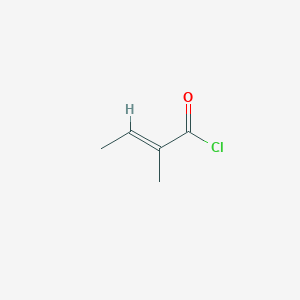
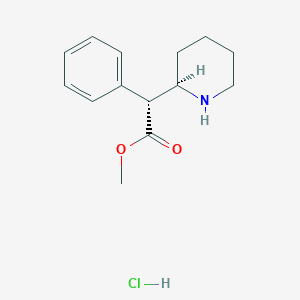
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
